Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester
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Overview
Description
Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester is a chemical compound with the molecular formula C11H9Cl4NO2S It is known for its unique structure, which includes a trichloromethyl group and a chlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester typically involves the reaction of ethanethioic acid with a suitable chlorinated amine derivative. The reaction conditions often require the presence of a base to facilitate the formation of the ester bond. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is usually carried out at room temperature to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorinated groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester involves its interaction with specific molecular targets. The trichloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The chlorobenzoyl group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Ethanethioic acid, S-(2-methoxyphenyl) ester
- Ethanethioic acid, S-(2-methylbutyl) ester
- Ethanethioic acid, (methylthio)-s-ethyl ester
Uniqueness
Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester is unique due to its combination of trichloromethyl and chlorobenzoyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications where these functional groups are desired.
Properties
Molecular Formula |
C11H9Cl4NO2S |
---|---|
Molecular Weight |
361.1 g/mol |
IUPAC Name |
S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ethanethioate |
InChI |
InChI=1S/C11H9Cl4NO2S/c1-6(17)19-10(11(13,14)15)16-9(18)7-2-4-8(12)5-3-7/h2-5,10H,1H3,(H,16,18) |
InChI Key |
SSONTNYBPYRIPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC(C(Cl)(Cl)Cl)NC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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